molecular formula C3H4N2O2 B13541369 Aminocyanoacetic acid CAS No. 57570-05-5

Aminocyanoacetic acid

Cat. No.: B13541369
CAS No.: 57570-05-5
M. Wt: 100.08 g/mol
InChI Key: RQMFZXWHCJWDQQ-UHFFFAOYSA-N
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Description

2-Amino-2-cyanoacetic acid is an organic compound characterized by the presence of both an amino group and a cyano group attached to the same carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-2-cyanoacetic acid typically involves the reaction of cyanoacetic acid with ammonia or an amine. One common method is the reaction of cyanoacetic acid with ammonium carbonate under controlled conditions. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of 2-amino-2-cyanoacetic acid can be achieved through the continuous flow of reactants in a reactor system. This method ensures a consistent supply of the compound and allows for better control over reaction conditions, such as temperature and pressure. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-2-cyanoacetic acid undergoes various chemical reactions, including:

    Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones to form heterocyclic compounds.

    Substitution Reactions: The amino and cyano groups can be substituted with other functional groups under appropriate conditions.

    Cyclization Reactions: It can undergo cyclization to form different heterocyclic structures.

Common Reagents and Conditions:

    Condensation Reactions: Typically involve reagents such as aldehydes or ketones in the presence of a base catalyst.

    Substitution Reactions: Often require nucleophiles or electrophiles, depending on the desired substitution.

    Cyclization Reactions: May involve heating and the use of specific catalysts to promote ring formation.

Major Products Formed:

    Heterocyclic Compounds: Formed through condensation and cyclization reactions.

    Substituted Derivatives: Resulting from substitution reactions at the amino or cyano groups.

Scientific Research Applications

2-Amino-2-cyanoacetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of various heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of drugs and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-amino-2-cyanoacetic acid involves its ability to act as a nucleophile or electrophile in various chemical reactions. The presence of both amino and cyano groups allows it to participate in a wide range of reactions, leading to the formation of diverse products. The compound can interact with different molecular targets and pathways, depending on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

    Cyanoacetic Acid: Lacks the amino group but shares the cyano group, making it a precursor for similar reactions.

    Aminoacetic Acid (Glycine): Contains an amino group but lacks the cyano group, leading to different reactivity.

    Malonic Acid: Similar in structure but lacks the cyano group, used in different types of reactions.

Uniqueness: 2-Amino-2-cyanoacetic acid is unique due to the presence of both amino and cyano groups on the same carbon atom. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a valuable compound in organic synthesis and research.

Properties

CAS No.

57570-05-5

Molecular Formula

C3H4N2O2

Molecular Weight

100.08 g/mol

IUPAC Name

2-amino-2-cyanoacetic acid

InChI

InChI=1S/C3H4N2O2/c4-1-2(5)3(6)7/h2H,5H2,(H,6,7)

InChI Key

RQMFZXWHCJWDQQ-UHFFFAOYSA-N

Canonical SMILES

C(#N)C(C(=O)O)N

Origin of Product

United States

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